Benzene-1,2-disulfonamide

Vue d'ensemble

Description

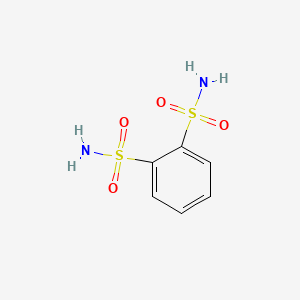

Benzene-1,2-disulfonamide is a sulfonamide compound characterized by the presence of two sulfonamide groups attached to adjacent carbon atoms on a benzene ring. This compound is known for its inhibitory effects on bacterial enzymes, particularly carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to bicarbonate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzene-1,2-disulfonamide can be synthesized through various methodsThe reaction typically involves the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or amines to form the sulfonamide groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene-1,2-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Medicinal Applications

1. Inhibition of Carbonic Anhydrase:

Benzene-1,2-disulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes including respiration and acid-base balance. This inhibition has potential therapeutic applications in treating conditions such as glaucoma and edema .

2. Antimicrobial Activity:

The compound exhibits antimicrobial properties by inhibiting bacterial enzymes essential for their growth. Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

3. Metallo-beta-lactamase Inhibitors:

Recent studies have explored this compound derivatives as inhibitors of metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. These derivatives have demonstrated promising results in inhibiting these enzymes at concentrations below 100 micrograms/mL, indicating their potential role in combating resistant bacterial infections .

Biochemical Applications

1. Cancer Therapy:

this compound has been investigated for its role in cancer therapy, particularly through the inhibition of oxidative phosphorylation (OXPHOS). Compounds derived from this compound have been shown to selectively target cancer cells that rely on aerobic metabolism for energy production. In vitro studies indicate significant cytotoxicity against pancreatic cancer cells when these compounds are used .

2. Structure-Activity Relationship Studies:

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of this compound derivatives. These studies focus on modifying the chemical structure to enhance potency and selectivity against specific biological targets .

Environmental Applications

1. Exposure Assessment Studies:

this compound has been included in environmental exposure assessments related to industrial settings. For instance, studies conducted in shoe factories have highlighted the importance of monitoring benzene exposure levels among workers to understand the health implications associated with prolonged exposure to this compound and its derivatives .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting the potential use of these compounds as therapeutic agents.

Case Study 2: Cancer Cell Targeting

In a phenotypic screening campaign for OXPHOS inhibitors, a derivative of this compound was identified with an IC50 value of 0.58 μM against pancreatic cancer cells. Further optimization led to compounds with enhanced selectivity and reduced toxicity profiles .

Mécanisme D'action

Benzene-1,2-disulfonamide exerts its effects primarily through the inhibition of carbonic anhydrase. By binding to the active site of the enzyme, it blocks the conversion of carbon dioxide and water to bicarbonate, disrupting various physiological processes. This inhibition can lead to reduced intraocular pressure, making it useful in the treatment of glaucoma .

Comparaison Avec Des Composés Similaires

Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups on the 1 and 3 positions of the benzene ring.

Benzene-1,4-disulfonamide: Sulfonamide groups on the 1 and 4 positions.

Sulfanilamide: A simpler sulfonamide with only one sulfonamide group attached to the benzene ring

Uniqueness: Benzene-1,2-disulfonamide’s unique positioning of sulfonamide groups on adjacent carbon atoms allows for specific interactions with enzymes and other biological targets, making it distinct in its inhibitory properties and applications .

Activité Biologique

Benzene-1,2-disulfonamide is a compound with various biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound has the molecular formula and is characterized by two sulfonamide groups attached to a benzene ring. This structure contributes to its solubility and reactivity in biological systems.

1. Inhibition of Oxidative Phosphorylation (OXPHOS)

Recent studies have highlighted the role of this compound as an inhibitor of oxidative phosphorylation, a critical process for ATP production in aerobic organisms. It has been shown to selectively inhibit Complex I of the mitochondrial electron transport chain, leading to reduced ATP synthesis and increased cytotoxicity in cancer cells reliant on aerobic metabolism .

Table 1: Summary of OXPHOS Inhibition Studies

| Compound | IC50 (µM) | Target | Effect on ATP Production |

|---|---|---|---|

| This compound | 0.58 | Complex I | Significant reduction |

| DX3-235 | 0.118 | Complex I | Major cytotoxic effect |

| DX3-234 | >30 | Complex I | Less potent |

2. Calcium Channel Modulation

This compound has also been implicated in modulating calcium channels, particularly L-type calcium channels. Research indicates that derivatives like 4-(2-aminoethyl)-benzenesulfonamide can decrease perfusion pressure by inhibiting these channels . The docking studies suggest interactions with specific amino acid residues on the calcium channel protein, which could lead to significant cardiovascular effects .

Cardiovascular Effects

In a controlled study examining the effects of various benzenesulfonamide derivatives on perfusion pressure, it was found that certain compounds significantly lowered perfusion pressure in a time-dependent manner. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide reduced coronary resistance compared to other derivatives and control conditions .

Table 2: Effects on Perfusion Pressure

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| This compound | 0.001 | -5 |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | -20 |

Toxicokinetics

The absorption, distribution, metabolism, and elimination (ADME) profile of benzene derivatives is crucial for understanding their biological activity. Benzene is known for its lipophilicity and ability to cross biological membranes easily. Studies indicate that benzene is absorbed via inhalation and distributed throughout lipid-rich tissues such as the liver and brain . Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites that can exert toxic effects.

Propriétés

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.